molecular formula C22H15BrN4O3S B2448928 Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251690-91-1

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

カタログ番号: B2448928
CAS番号: 1251690-91-1
分子量: 495.35
InChIキー: BOLCHLDLXDHHNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1251690-91-1

分子式

C22H15BrN4O3S

分子量

495.35

IUPAC名

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3

InChIキー

BOLCHLDLXDHHNL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br

溶解性

not available

製品の起源

United States

生物活性

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251691-45-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O3C_{25}H_{23}N_{5}O_{3} with a molecular weight of 441.5 g/mol. The structural complexity includes a quinazoline core, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.011 mg/mL0.045 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL
Bacillus cereus0.015 mg/mL0.030 mg/mL

The compound's efficacy against Enterobacter cloacae was particularly notable, with an MIC of just 0.004mg mL0.004\,\text{mg mL}, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study conducted on human breast cancer cells (MCF-7), treatment with methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate resulted in:

  • Cell Viability Reduction: A decrease in viability by approximately 70% at a concentration of 10μM10\,\mu M.
  • Apoptotic Induction: Increased markers for apoptosis were observed through flow cytometry analysis.

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies.

Neuroprotective Effects

Recent research has also pointed towards the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases like Alzheimer's.

The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may enhance cholinergic transmission, which is often impaired in neurodegenerative conditions.

Q & A

Q. Methodological Answer :

  • Spectroscopic Profiling :
    • ¹H/¹³C NMR : Assign signals using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm regioselectivity of piperazine substitution and esterification .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error to confirm stoichiometry .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., dihydroquinazoline ring conformation) by growing single crystals in ethanol/water mixtures .

Basic Question: What spectroscopic and chromatographic methods are critical for validating the compound’s purity and structure?

Q. Methodological Answer :

  • Purity Assessment :
    • HPLC-UV : Use a C18 column with a 30-minute gradient (20–80% acetonitrile in water) to detect impurities <0.1% .
    • Melting Point Analysis : Compare observed values (e.g., 243–245°C) to literature data to confirm crystallinity .
  • Structural Confirmation :
    • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
    • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .

Advanced Question: How can computational methods be integrated to predict the compound’s reactivity or pharmacological targets?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites for further derivatization .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or PI3K) based on pyridinylpiperazine’s affinity for ATP-binding pockets .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) to prioritize targets for in vitro testing .

Basic Question: What in vitro assays are recommended for preliminary biological activity screening?

Q. Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) at 10 µM compound concentration to screen against kinase panels .
  • Cytotoxicity : Perform MTT assays on HEK-293 and HeLa cells (48-hour exposure, IC₅₀ calculation via GraphPad Prism) .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry to guide formulation studies .

Advanced Question: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be systematically addressed?

Q. Methodological Answer :

  • Experimental Replication : Repeat assays in triplicate across independent labs to rule out protocol variability .
  • Meta-Analysis : Pool data from analogous compounds (e.g., pyrazolo-pyridines) to identify structure-activity trends using multivariate regression .
  • Proteomic Profiling : Use LC-MS/MS to verify target engagement in cell lysates after treatment, reducing off-target effect uncertainties .

Advanced Question: What strategies are effective for designing derivatives with enhanced metabolic stability?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute the methyl ester with a trifluoroethyl group to reduce esterase-mediated hydrolysis .
  • Prodrug Approach : Convert the carboxylate to a pivaloyloxymethyl ester for improved oral bioavailability .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-oxidation) and block with fluorine substitutions .

Basic Question: How should researchers design controlled experiments to evaluate SAR for this compound?

Q. Methodological Answer :

  • Analog Library Synthesis : Prepare derivatives with variations at:
    • Position 2 : Replace pyridin-2-ylpiperazine with 4-methylpiperazine or morpholine .
    • Position 7 : Modify the methyl ester to ethyl or tert-butyl esters .
  • Biological Testing : Compare IC₅₀ values across analogs in kinase assays and logP measurements (shake-flask method) to correlate hydrophobicity with activity .

Advanced Question: What statistical models are suitable for analyzing dose-response relationships in preclinical studies?

Q. Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (variable slope) to dose-response data using software like GraphPad Prism .
  • ANOVA with Tukey’s Test : Compare treatment groups in multi-dose studies (e.g., 0.1–100 µM) to identify significant efficacy thresholds (p<0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to prioritize lead compounds .

Advanced Question: How can researchers address stability issues during long-term storage of the compound?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Prepare a lyophilized powder (5% mannitol as cryoprotectant) for storage at –80°C, ensuring <5% degradation over 12 months .
  • Container Screening : Use amber glass vials with PTFE-lined caps to minimize photodegradation and moisture uptake .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。